molecular formula C16H19N5O B6468260 N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640957-96-4

N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6468260
CAS No.: 2640957-96-4
M. Wt: 297.35 g/mol
InChI Key: TUPQQWJIUBEBHZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an ethylphenyl group and a methoxyethyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenylamine and 2-methoxyethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.

    Cyclization: The intermediate undergoes cyclization to form the purine ring structure.

    Final Product:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the reactions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield N-oxide derivatives.

    Reduction: Reduction may produce amine derivatives.

    Substitution: Substitution reactions can result in various substituted purine derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce therapeutic effects.

    Affect Cellular Processes: Influence cellular processes such as DNA replication, transcription, and translation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is unique due to its specific structural features, including the purine ring with ethylphenyl and methoxyethyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-ethylphenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-3-12-4-6-13(7-5-12)20-15-14-16(18-10-17-15)21(11-19-14)8-9-22-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPQQWJIUBEBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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